Tolmetin glucuronide
Overview
Description
Tolmetin glucuronide is a metabolite of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and juvenile arthritis . This compound is formed through the conjugation of tolmetin with glucuronic acid, a process that enhances the solubility and excretion of the drug .
Mechanism of Action
Target of Action
Tolmetin glucuronide, like its parent compound Tolmetin, primarily targets prostaglandin synthetase . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .
Mode of Action
It is known that tolmetin, and by extension its glucuronide metabolite, inhibits prostaglandin synthetase . This inhibition results in a decrease in the plasma level of prostaglandin E . The reduction in prostaglandin synthesis is likely responsible for the anti-inflammatory action of this compound .
Biochemical Pathways
This compound affects the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, it prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves its reversible binding to human serum albumin and plasma . This binding is characterized by the extent and site of binding of Tolmetin, its glucuronides, and their isomeric conjugates . The glucuronide conjugates of Tolmetin bind to a lesser extent than the parent compound . The clearance of this compound is predominantly renal .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, leading to a decrease in the inflammatory response . In animal studies, Tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can significantly affect the protein binding of the parent drugs and their glucuronide conjugates . Additionally, the presence of other drugs known to bind to the same sites can inhibit the binding of Tolmetin and its glucuronide conjugates . It’s also important to note that the compound’s action can be affected by the patient’s physiological state, such as renal function .
Biochemical Analysis
Cellular Effects
The cellular effects of Tolmetin Glucuronide are not fully understood. As a metabolite of Tolmetin, it may influence cell function indirectly through the actions of Tolmetin. Tolmetin is known to possess anti-inflammatory, analgesic, and antipyretic activity .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. As a metabolite of Tolmetin, it may exert its effects at the molecular level indirectly. Tolmetin is known to prevent the development of experimentally induced polyarthritis and decrease established inflammation .
Temporal Effects in Laboratory Settings
It has been classified into a ‘warning’ category in terms of its potential to cause idiosyncratic drug toxicity, based on its half-life in several in vitro systems .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolmetin glucuronide is synthesized through the enzymatic conjugation of tolmetin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT. The reaction can be carried out in vitro using liver microsomes or recombinant UGT enzymes.
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors containing liver microsomes or recombinant UGT enzymes. The process is optimized to ensure high yield and purity of the glucuronide conjugate. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Tolmetin glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing the parent drug tolmetin and glucuronic acid . Transacylation reactions can lead to the formation of acylated proteins and other macromolecules.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by enzymes such as β-glucuronidase or under acidic conditions.
Transacylation: This reaction typically occurs in the presence of nucleophiles such as amino acids or proteins.
Major Products Formed
Hydrolysis: Tolmetin and glucuronic acid.
Transacylation: Acylated proteins and other macromolecules.
Scientific Research Applications
Tolmetin glucuronide has several scientific research applications:
Pharmacokinetics and Drug Metabolism: It is used to study the metabolism and excretion of tolmetin in the body.
Toxicology: Research on this compound helps in understanding the potential toxic effects of tolmetin and its metabolites.
Drug Development: It serves as a reference compound in the development of new NSAIDs and in the study of drug-drug interactions.
Comparison with Similar Compounds
Similar Compounds
- Zomepirac glucuronide
- Ibuprofen glucuronide
- Naproxen glucuronide
Comparison
Tolmetin glucuronide is unique in its binding affinity and reactivity compared to other NSAID glucuronides. For instance, this compound has a higher binding affinity to human serum albumin compared to zomepirac glucuronide . Additionally, this compound is more prone to transacylation reactions, which can lead to the formation of protein adducts and potential toxic effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFIGCPEYJZFFC-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221824 | |
Record name | Tolmetin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolmetin glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71595-19-2 | |
Record name | β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71595-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolmetin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071595192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolmetin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolmetin glucuronide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolmetin glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tolmetin glucuronide interact with proteins, and what are the downstream effects?
A: Unlike its parent drug tolmetin, this compound can form covalent bonds with proteins. [] This occurs through two main mechanisms:
Q2: What are the major binding sites of this compound on human serum albumin (HSA)?
A: Tandem mass spectrometry studies have identified lysine residues as the primary targets for this compound binding on HSA. [, ] Key binding sites include:
Q3: Does the binding of this compound to proteins depend on its concentration?
A: Yes, research indicates that the mechanism of this compound binding to proteins, and thus the resulting adduct structure, is influenced by its concentration. [] At lower concentrations, the formation of imine-linked adducts, where the glucuronic acid moiety is retained, appears to be favored. []
Q4: How stable is this compound in biological systems?
A: this compound exhibits limited stability in biological environments. [, , ] It undergoes rapid degradation in plasma, primarily through enzymatic hydrolysis. [] Acyl migration within the molecule also contributes to its instability. [, ] This instability is influenced by factors like pH, with increased stability observed at lower pH values. []
Q5: Does this compound bind irreversibly to tissues?
A: Research suggests that this compound demonstrates irreversible binding to various tissues. [] The extent of binding varies among tissues, with the highest levels observed in blood components, particularly haemolyzed erythrocytes. [] Disruption of red blood cells significantly increases binding, highlighting the importance of cellular integrity in limiting exposure and subsequent adduct formation. []
Q6: What analytical techniques are used to study this compound and its protein adducts?
A6: Several analytical techniques are employed to investigate this compound and its interactions with proteins, including:
- High-performance liquid chromatography (HPLC): This technique separates this compound and its isomers from other components in plasma and urine. []
- Tandem mass spectrometry (MS/MS): This powerful tool is crucial for identifying and characterizing this compound-protein adducts. [, , ] Techniques like liquid secondary-ion mass spectrometry (LSIMS), matrix-assisted laser desorption ionization (MALDI), and collision-induced dissociation (CID) provide detailed structural information about the adducts and pinpoint specific binding sites on the target protein. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.